SM-276001 -

SM-276001

Catalog Number: EVT-283608
CAS Number:
Molecular Formula: C16H21N7O
Molecular Weight: 327.38 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
SM-276001 is a selective and potent TLR7 agonist. SM-276001 is can induce antitumor immune responses when dosed either intratracheally or orally. Oral administration of SM-276001 leads to the induction of IFNα, TNFα and IL-12p40 and a reduction in tumor burden in the Balb/c syngeneic Renca and CT26 models.

Dihydroporphin

Compound Description: Dihydroporphin serves as the foundational structure for chlorophyll and plays a crucial role in photosynthesis. [] The study investigates its photophysical properties, specifically the decay and populating rates of its lowest molecular triplet state using Optically Detected Magnetic Resonance (ODMR) techniques. []

Relevance: Although the specific structure of 473930-22-2 (free base) is unknown, if it belongs to the porphyrin class or exhibits similar photophysical properties, dihydroporphin's role in the study becomes relevant. Analyzing the decay and populating rates of similar compounds provides insights into their excited state dynamics, potentially applicable to understanding the photochemical behavior of 473930-22-2 (free base). []

MAPb0.5Sn0.5I3

Compound Description: This compound represents a mixed tin-lead halide perovskite with a bandgap of 1.22 eV. [] The study explores its potential in lead-free or low-lead content perovskite solar cells (PSCs) to mitigate the toxicity concerns associated with lead-based materials. []

Relevance: If 473930-22-2 (free base) falls under the category of halide perovskites or is being explored for its photovoltaic applications, MAPb0.5Sn0.5I3 provides a relevant structural comparison. The study highlights the efforts to replace lead in PSCs while maintaining efficiency, indicating a potential connection to the research area of 473930-22-2 (free base) if it shares this application. []

Cs2AgBi0.75Sb0.25Br6

Compound Description: This compound is a lead-free halide perovskite with a wide bandgap of 1.82 eV. [] The study investigates its use in a tandem solar cell configuration alongside the narrow bandgap MAPb0.5Sn0.5I3 to improve efficiency by mitigating energy losses. []

Relevance: Similar to MAPb0.5Sn0.5I3, the relevance of Cs2AgBi0.75Sb0.25Br6 to 473930-22-2 (free base) depends on the latter's classification. If 473930-22-2 (free base) belongs to halide perovskites or is investigated for solar cell applications, this lead-free perovskite offers a comparable structure. The focus on lead-free alternatives in the study might indicate a shared research interest with 473930-22-2 (free base). []

Carbonic Anhydrase Nanoparticles

Compound Description: These nanoparticles represent engineered carbonic anhydrase enzymes assembled via a self-assembling peptide. [] They exhibit high stability and retain significant enzymatic activity, demonstrating potential for carbon dioxide capture applications. []

Relevance: The connection between carbonic anhydrase nanoparticles and 473930-22-2 (free base) relies on broader research themes. If 473930-22-2 (free base) is investigated for its enzymatic activity, particularly in carbon capture or related fields, these nanoparticles offer a relevant comparison. The study highlights the advantages of engineered enzyme nanoparticles for stability and activity, potentially applicable to research involving 473930-22-2 (free base) if it shares similar applications. []

ABI-007

Compound Description: ABI-007 is a nanoparticle albumin-bound paclitaxel formulation designed for cancer treatment. [] This solvent-free formulation exhibits superior efficacy and a reduced toxicity profile compared to conventional paclitaxel. []

Relevance: If 473930-22-2 (free base) belongs to a class of anti-cancer agents or drug delivery systems, particularly those involving nanoparticles or albumin-binding strategies, ABI-007 becomes a relevant comparison. The study emphasizes improved efficacy and reduced toxicity, which might be shared research goals for 473930-22-2 (free base) if it falls under a similar therapeutic category. []

Source and Classification

SM-276001 was synthesized as part of a series of compounds aimed at modulating TLR7 activity. It belongs to a class of drugs known as TLR agonists, which are designed to stimulate the immune system's response to cancer and viral infections. The compound's development was part of ongoing research into the therapeutic applications of TLR7 modulation in oncology .

Synthesis Analysis

Methods and Technical Details

The synthesis of SM-276001 involves multiple steps that typically include the construction of complex organic frameworks. While specific synthetic routes are proprietary, it is known that the synthesis includes the use of various reagents and conditions that facilitate the formation of the compound's active moiety. The synthesis process generally begins with simpler organic compounds that undergo transformations such as alkylation, acylation, or cyclization to yield the final product .

Molecular Structure Analysis

Structure and Data

The molecular structure of SM-276001 features a complex arrangement that allows it to effectively bind to TLR7. Although detailed structural data specific to SM-276001 is not extensively published, its classification as a TLR7 agonist suggests that it shares structural similarities with other known agonists in the imidazoquinoline series, characterized by their ability to mimic nucleic acids and activate immune pathways .

Chemical Reactions Analysis

Reactions and Technical Details

SM-276001 primarily acts through its interaction with TLR7, leading to downstream signaling events. Upon binding to TLR7, it triggers a cascade involving MyD88-dependent pathways that ultimately result in the activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB) and interferon regulatory factors (IRFs). This activation leads to increased expression of pro-inflammatory cytokines and chemokines, enhancing immune cell recruitment and activation .

Mechanism of Action

Process and Data

The mechanism of action for SM-276001 is centered around its agonistic effect on TLR7. When SM-276001 binds to TLR7, it induces conformational changes that activate intracellular signaling cascades. This process involves:

  1. Ligand Binding: SM-276001 binds to TLR7, leading to receptor dimerization.
  2. Signal Transduction: The activated receptor recruits the MyD88 adapter protein.
  3. Cytokine Production: This recruitment activates downstream kinases (e.g., IRAK1), leading to the activation of NF-kB and IRFs.
  4. Immune Response: The end result is an enhanced production of type I interferons and pro-inflammatory cytokines, which promote antitumor immunity .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

While specific physical properties such as melting point or solubility may not be widely reported for SM-276001, it is classified as having low solubility in physiological conditions (approximately 0.0003 mg/ml at pH 7.4) which can impact its bioavailability . Chemical properties relevant to its function include stability under physiological conditions and ability to interact specifically with TLR7 without significant off-target effects.

Applications

Scientific Uses

SM-276001 has been investigated primarily for its potential in cancer therapy due to its ability to activate TLR7 pathways. Preclinical studies have demonstrated its efficacy in inducing antitumor responses in various cancer models, including murine colon carcinoma and sarcoma models. Its application extends beyond oncology; there is potential for use in antiviral therapies due to its immunomodulatory effects .

Properties

Product Name

SM-276001

IUPAC Name

6-amino-2-(butylamino)-9-[(6-methylpyridin-3-yl)methyl]-7H-purin-8-one

Molecular Formula

C16H21N7O

Molecular Weight

327.38 g/mol

InChI

InChI=1S/C16H21N7O/c1-3-4-7-18-15-21-13(17)12-14(22-15)23(16(24)20-12)9-11-6-5-10(2)19-8-11/h5-6,8H,3-4,7,9H2,1-2H3,(H,20,24)(H3,17,18,21,22)

InChI Key

UEIOLEMXCBOQAX-UHFFFAOYSA-N

SMILES

CCCCNC1=NC(=C2C(=N1)N(C(=O)N2)CC3=CN=C(C=C3)C)N

Solubility

Soluble in DMSO

Synonyms

SM-276001; SM 276001; SM276001.

Canonical SMILES

CCCCNC1=NC(=C2C(=N1)N(C(=O)N2)CC3=CN=C(C=C3)C)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.